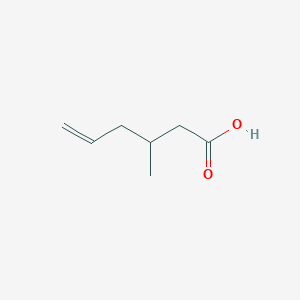

3-Methylhex-5-enoic acid

CAS No.:

Cat. No.: VC17230106

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12O2 |

|---|---|

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | 3-methylhex-5-enoic acid |

| Standard InChI | InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) |

| Standard InChI Key | DUJRYVACNDPJIZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC=C)CC(=O)O |

Introduction

Chemical Identification and Structural Properties

Basic Chemical Descriptors

3-Methylhex-5-enoic acid is a monounsaturated carboxylic acid with the systematic name (3R)-3-methylhex-5-enoic acid, reflecting its stereochemistry at the third carbon . The compound’s structure features a carboxylic acid group at position 1, a methyl branch at position 3, and a double bond between positions 5 and 6 (Figure 1). Its IUPAC name emphasizes the (R)-configuration, though enantiomeric forms, such as the (S)-isomer, are also utilized in asymmetric syntheses .

Table 1: Fundamental physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₂O₂ |

| Molecular weight | 128.17 g/mol |

| CAS Registry Number | 128432-05-3 |

| Density | Not reported |

| Boiling/Melting points | Not reported |

Stereochemical Considerations

The (3R) and (3S) enantiomers exhibit distinct roles in synthesis. For instance, the (S)-enantiomer was employed as a starting material in the synthesis of iriomoteolide-3a analogues, where stereochemical fidelity was crucial for biological activity . Nuclear magnetic resonance (NMR) and optical rotation data ([α]D) are critical for distinguishing enantiomers. In one synthesis, the (S)-configured acid displayed an optical rotation of [α]D²⁵ = +5.2° (c = 1, CHCl₃), whereas the (R)-form’s specific rotation remains uncharacterized in available literature .

Synthesis and Manufacturing Processes

Key Synthetic Routes

3-Methylhex-5-enoic acid is synthesized via stereocontrolled methods to preserve its chiral integrity. A notable approach involves asymmetric allylic alkylation or enolate chemistry to install the methyl group at position 3. In the synthesis of iriomoteolide precursors, (S)-3-methylhex-5-enoic acid was coupled with dienes using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 4-pyrrolidinopyridine as coupling agents .

Table 2: Representative synthesis of ester intermediates

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | (S)-3-methylhex-5-enoic acid + diene 5d, EDC·HCl, CH₂Cl₂, 24 h | Ester 15 | 84% |

| 2 | Ring-closing metathesis, Grubbs catalyst | Macrocyclic ester | 76% |

Purification and Characterization

Flash chromatography (hexanes/ethyl acetate gradients) and Florisil® filtration are standard for isolating intermediates . Final products, such as iriomoteolide-3a, were purified via silica gel chromatography, with yields exceeding 85% . High-resolution mass spectrometry (HRMS) and NMR confirmed structural integrity. For example, HRMS of iriomoteolide-3a gave [M+Na]⁺ = 457.2558 (calc. 457.2561), validating the molecular formula C₂₅H₃₈O₆ .

Physicochemical Characteristics

Spectroscopic Profiles

The compound’s ¹H NMR spectrum (400 MHz, CDCl₃) reveals diagnostic signals:

-

δ 5.78 ppm (ddd, J = 17.2, 10.4, 6.9 Hz; olefinic H-5)

13C NMR data further corroborate the structure, with carbonyl resonances at δ 172.5 ppm and olefinic carbons at δ 135.4–125.6 ppm .

Stability and Reactivity

As an α,β-unsaturated carboxylic acid, 3-methylhex-5-enoic acid is susceptible to Michael additions and Diels-Alder reactions. Its ester derivatives, such as tert-butyldimethylsilyl (TBS) ethers, enhance stability during multi-step syntheses .

Applications in Organic Synthesis and Medicinal Chemistry

Role in Natural Product Synthesis

The compound’s chiral pool utility is exemplified in iriomoteolide synthesis, where it contributes to the macrocyclic core’s stereochemical complexity . Iriomoteolides inhibit actin polymerization, making them tools for studying cytoskeletal dynamics in cancer metastasis .

Analytical and Spectroscopic Data

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Key absorptions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume